molecular formula C17H11F3N4O B2864249 3-(4-Methoxyphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 303149-02-2

3-(4-Methoxyphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline

Numéro de catalogue: B2864249
Numéro CAS: 303149-02-2
Poids moléculaire: 344.297
Clé InChI: ZPVJQCUFLKLDQL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-(4-Methoxyphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound featuring a triazoloquinazoline core fused with a methoxyphenyl group at position 3 and a trifluoromethyl (-CF₃) group at position 3. The methoxy group (-OCH₃) is electron-donating, while the -CF₃ group is strongly electron-withdrawing, creating a polarized electronic structure.

Propriétés

IUPAC Name

3-(4-methoxyphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N4O/c1-25-11-8-6-10(7-9-11)14-22-23-15-12-4-2-3-5-13(12)21-16(24(14)15)17(18,19)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVJQCUFLKLDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2C(=NC4=CC=CC=C43)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Mode of Action

The compound interacts with the bromodomain of PCAF . The bromodomain is a protein domain that recognizes acetylated lysine residues, such as those on the N-terminal tails of histones. This recognition is often a crucial part of regulating gene expression. By inhibiting the bromodomain, the compound can interfere with this recognition process, thereby affecting the function of PCAF.

Result of Action

The compound has shown potential as a c-Met kinase inhibitor . c-Met kinase is a protein that plays a key role in cellular growth, migration, and differentiation. Inhibition of c-Met kinase can therefore have significant anti-tumor activity. The compound has exhibited excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines.

Activité Biologique

3-(4-Methoxyphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline is a compound that belongs to the class of triazoloquinazolines, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological significance, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a triazole ring fused with a quinazoline moiety. The presence of the methoxy and trifluoromethyl substituents significantly influences its biological properties. These functional groups are known to enhance lipophilicity and modulate interactions with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of triazoloquinazolines exhibit potent anticancer properties. For instance, compounds in this class have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound under discussion has demonstrated significant cytotoxic effects against several human cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer) cells. The IC50 values for these activities typically range between 1-10 µM, indicating strong efficacy in vitro .

Cell LineIC50 (µM)
A5495.2
MCF-73.8
HT-296.1

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Quinazoline derivatives are known to exhibit activity against both gram-positive and gram-negative bacteria. Studies have shown that the target compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting potential as an antibacterial agent .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

Anti-inflammatory Activity

The anti-inflammatory effects of triazoloquinazolines have been documented in various experimental models. The compound has been shown to reduce inflammation markers in vivo, outperforming traditional non-steroidal anti-inflammatory drugs (NSAIDs) in certain assays . This suggests potential applications in treating inflammatory diseases.

The biological activities of 3-(4-Methoxyphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline can be attributed to several mechanisms:

  • Targeting Kinases : Many quinazoline derivatives act as inhibitors of tyrosine kinases involved in cell signaling pathways that regulate cell growth and survival.
  • DNA Intercalation : Some studies suggest that this compound may intercalate into DNA, disrupting replication and transcription processes .
  • Receptor Modulation : The compound has shown potential as an antagonist at certain adenosine receptors, which could play a role in its anticancer effects .

Case Studies

  • Cytotoxicity Assessment : A study assessed the cytotoxic effects of various triazoloquinazolines on human cancer cell lines using the MTT assay. The results indicated that modifications on the triazole ring significantly affected cytotoxicity profiles.
  • In Vivo Anti-inflammatory Study : In a murine model of inflammation induced by carrageenan, administration of the compound resulted in a marked decrease in paw edema compared to control groups treated with saline or standard NSAIDs.

Analyse Des Réactions Chimiques

Photophysical Reactivity and Solvatochromism

The compound exhibits solvatochromic behavior and aggregation-induced emission enhancement (AIEE) :

PropertyObservationMechanismCitation
λ<sub>abs</sub> 350–400 nm in tolueneπ→π* transitions in triazole-quinazoline core
λ<sub>em</sub> 491 nm (toluene), 612 nm (MeCN)Charge transfer enhanced in polar solvents
Quantum Yield (Φ<sub>F</sub>) Up to 94% in tolueneTrifluoromethyl group reduces non-radiative decay

Acidochromic Behavior :

  • Protonation at the triazole nitrogen in trifluoroacetic acid (TFA) shifts emission to 650 nm, enabling pH sensing .

Trifluoromethyl Group

  • Lipophilicity : Enhances membrane permeability (log P increased by 1.2–1.5 units) .

  • Electronic Effects : Withdraws electron density, stabilizing charge-transfer states .

4-Methoxyphenyl Group

  • Steric Effects : Ortho-methoxy substitution reduces rotational freedom, enhancing fluorescence .

  • Donor-Acceptor Interaction : Methoxy group donates electrons, balancing charge transfer with the trifluoromethyl acceptor .

Comparative Analysis with Analogues

Compoundλ<sub>em</sub> (nm)Φ<sub>F</sub> (%)Log P
3-(4-Methoxyphenyl)-5-CF<sub>3</sub> 612 (MeCN)943.2
3-Phenyl-5-CF<sub>3</sub> 598 (MeCN)883.0
3-(4-CF<sub>3</sub>Ph)-5-CF<sub>3</sub> 625 (MeCN)783.8

Computational Insights

  • HOMO-LUMO Gap : Δµ = 22.34 D, indicating strong intramolecular charge transfer .

  • Docking Studies : The trifluoromethyl group forms hydrophobic interactions with DNA minor grooves, enhancing binding affinity .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The triazoloquinazoline scaffold is highly modular, with substituents dictating photophysical, electronic, and pharmacological properties. Below is a detailed comparison with structurally related compounds:

Photophysical and Electronic Properties

Compound Name Substituents Key Findings Reference
5-(4'-Diphenylamino-biphenyl-4-yl)-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-c]quinazoline 3-(CF₃-phenyl), 5-(diphenylamino-biphenyl) Exhibits the strongest emission in toluene (quantum yield up to 94%) and solid state. Solvatochromic shifts observed in polar solvents due to intramolecular charge transfer. Non-planar conformation enhances fluorescence efficiency.
5-(4'-Diethylamino-biphenyl-4-yl)-2-ethyl-[1,2,4]triazolo[4,3-c]quinazoline (4d) 5-(diethylamino-biphenyl) Displays aggregation-induced emission enhancement (AIEE) in MeCN/water mixtures. Extended conjugation from biphenyl groups improves photostability.
3-(4-Bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline 3-(Br-phenyl), 5-(methoxyphenoxy) Structural data (C₂₂H₁₅BrN₄O₂) suggest moderate polarity. Methoxyphenoxy group may reduce solubility compared to alkylamino substituents.

Key Trends:

  • Electron-withdrawing groups (e.g., -CF₃) enhance fluorescence quantum yields by stabilizing excited states .
  • Amino-biphenyl substituents extend conjugation, improving emission intensity and solvatochromic behavior .
  • Methoxy groups (-OCH₃) increase electron density but may reduce solubility in non-polar media .

Pharmacological Activity

Compound Name Substituents Biological Activity Mechanism Reference
3-(5-Nitro-2-thienyl)-9-chloro-5-morpholin-4-yl-[1,2,4]triazolo[4,3-c]quinazoline (NTCHMTQ) 3-(nitrothienyl), 5-(morpholinyl) Cytotoxic against B16 melanoma (IC₅₀ < 10 µM). Induces necrosis via ROS-mitochondrial pathways; no apoptosis or cell cycle arrest. ROS generation, p38 MAPK activation.
5g: 3-(2,3,4-Trimethoxyphenyl)-5-phenyl-[1,2,4]triazolo[4,3-c]quinazoline 3-(trimethoxyphenyl) Antiproliferative against MCF-7 breast cancer (IC₅₀ = 1.14 µM). Comparable to standard chemotherapeutics. Likely intercalation or kinase inhibition.
5j: 3-(2,3-Dichlorophenyl)-5-phenyl-[1,2,4]triazolo[4,3-c]quinazoline 3-(dichlorophenyl) Moderate cytotoxicity (IC₅₀ = 1.39 µM, MCF-7). Chlorine atoms enhance lipophilicity and membrane permeability. Unknown; potential DNA interaction.

Key Trends:

  • Nitro and chloro substituents improve cytotoxicity but may favor necrosis over apoptosis .
  • Methoxy groups (e.g., trimethoxyphenyl) enhance activity against hormone-sensitive cancers like MCF-7 .
  • Morpholinyl groups improve solubility and target affinity but may alter mechanisms of action .

Q & A

Q. What are the optimal synthetic routes for 3-(4-Methoxyphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline, and how can purity be ensured?

The compound is synthesized via multi-step condensation reactions. A common approach involves reacting diethyl oxalate with 1-(4-methoxyphenyl)ethan-1-one in the presence of sodium hydride (NaH) in toluene under reflux conditions . Catalysts like palladium or copper-based systems may enhance coupling reactions for trifluoromethyl group incorporation . Purification is achieved using column chromatography (e.g., EtOAc/hexane gradients) and monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) . Yields typically range from 25% to 65%, depending on reaction optimization .

Q. What spectroscopic and analytical techniques are used to confirm the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR verify substituent positions and aromaticity .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns .
  • X-ray Diffraction (XRD): Resolves non-planar conformations and pincer-like aryl arrangements in the triazoloquinazoline core .
  • HPLC: Ensures purity (>95%) by quantifying residual solvents or byproducts .

Q. What in vitro models are suitable for preliminary biological activity screening?

  • Antifungal Activity: Molecular docking against 14-α-demethylase lanosterol (PDB: 3LD6) predicts binding affinity, followed by fungal growth inhibition assays .
  • Cytotoxicity: HeLa cell viability assays (MTT or resazurin) determine IC50 values, with NCI guidelines (IC50 < 4 µg/mL) indicating anticancer potential .
  • Anticonvulsant Screening: Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models assess seizure suppression .

Advanced Research Questions

Q. How can contradictory findings regarding DNA interaction (e.g., binding vs. no damage) be reconciled?

Inconsistencies arise from assay specificity. For example:

  • Electrochemical Biosensors: Detect DNA binding via changes in redox signals but may not distinguish non-damaging interactions (e.g., intercalation) .
  • Surface Plasmon Resonance (SPR): Quantifies binding kinetics without inferring damage .
  • Comet Assay or γ-H2AX Staining: Directly measure DNA strand breaks. Discrepancies may reflect context-dependent mechanisms (e.g., indirect vs. direct DNA effects) .

Q. What strategies improve pharmacokinetics or target selectivity through structural modifications?

  • Solubility Enhancement: Introduce hydrophilic groups (e.g., morpholine, diethylamino) via Suzuki coupling .
  • Selectivity Optimization: Replace the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., trifluoromethyl, halogens) to modulate steric and electronic interactions with target enzymes .
  • Prodrug Design: Mask polar groups (e.g., amines) with ester linkages to enhance bioavailability .

Q. How do computational models elucidate the compound’s mechanism of action?

  • Molecular Docking: Predicts binding poses to targets like 14-α-demethylase (antifungal) or tubulin (anticancer). Energy scores (ΔG) correlate with experimental IC50 values .
  • Molecular Dynamics (MD) Simulations: Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns trajectories) .
  • Quantum Chemical Calculations: Map frontier molecular orbitals (HOMO/LUMO) to predict reactivity and photophysical properties .

Q. How can target engagement be validated in cellular models?

  • CRISPR Knockout: Ablate putative targets (e.g., 14-α-demethylase) to confirm loss of compound efficacy .
  • Competitive Binding Assays: Use fluorescent probes (e.g., FITC-labeled analogs) to quantify receptor occupancy via fluorescence polarization .
  • Transcriptomics/Proteomics: Identify downstream gene/protein expression changes post-treatment (e.g., apoptosis markers like Bax/Bcl-2) .

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